molecular formula C21H23N7OS B10861819 Mark-IN-4

Mark-IN-4

Cat. No.: B10861819
M. Wt: 421.5 g/mol
InChI Key: LYADGAGFYYXXIO-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MARK-IN-4 is a potent inhibitor of microtubule affinity-regulating kinase (MARK), with an inhibitory concentration (IC50) of 1 nanomolar. This compound has shown potential in arresting neurofibrillary tangle pathology, which is a hallmark of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK-IN-4 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would need to ensure high purity and yield, often achieved through rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MARK-IN-4 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Mechanism of Action

MARK-IN-4 exerts its effects by inhibiting microtubule affinity-regulating kinase. This inhibition prevents the phosphorylation of microtubule-associated proteins, leading to the stabilization of microtubules and the prevention of neurofibrillary tangle formation. The molecular targets include the kinase domain of MARK, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MARK-IN-4 is unique due to its high potency (IC50 of 1 nanomolar) and its specific inhibitory action on microtubule affinity-regulating kinase. Compared to other similar compounds, this compound has shown greater efficacy in preventing neurofibrillary tangle formation, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H23N7OS

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H23N7OS/c1-27-10-15(8-24-27)14-7-23-20-16(9-25-28(20)11-14)13-6-19(30-12-13)21(29)26-18-5-3-2-4-17(18)22/h6-12,17-18H,2-5,22H2,1H3,(H,26,29)/t17-,18-/m1/s1

InChI Key

LYADGAGFYYXXIO-QZTJIDSGSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)N[C@@H]5CCCC[C@H]5N)N=C2

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)NC5CCCCC5N)N=C2

Origin of Product

United States

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